

X-ray Crystal Structure of 3,5-Diiodo-1H-indazole: A Technical Overview

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Compound of Interest

Compound Name: 3,5-Diiodo-1H-indazole

Cat. No.: B1322336

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Initial Assessment: A comprehensive search for the experimentally determined X-ray crystal structure of **3,5-diiodo-1H-indazole** has revealed a notable absence of publicly available crystallographic data. While the chemical structure and basic properties of this compound are documented, a definitive single-crystal X-ray diffraction study, which is essential for elucidating its three-dimensional atomic arrangement, has not been found in the current body of scientific literature.

This technical guide is therefore presented as a foundational framework, outlining the methodologies and data presentation that would be integral to a complete report upon the successful crystallographic analysis of **3,5-diiodo-1H-indazole**. The subsequent sections provide a template for the presentation of such data, including standardized tables for quantitative analysis and detailed experimental protocols that would be anticipated in such a study.

Data Presentation: Crystallographic and Refinement Data

Once the crystal structure of **3,5-diiodo-1H-indazole** is determined, the following tables would be populated with the precise quantitative data obtained from the X-ray diffraction experiment. These tables are structured for clarity and ease of comparison with other crystallographic studies.

Table 1: Crystal Data and Structure Refinement for **3,5-Diiodo-1H-indazole**

Parameter	Value
Empirical formula	<chem>C7H4I2N2</chem>
Formula weight	369.93
Temperature	Value in K
Wavelength	Value in Å
Crystal system	e.g., Monoclinic
Space group	e.g., P2 ₁ /c
Unit cell dimensions	
a	Value in Å
b	Value in Å
c	Value in Å
α	Value in °
β	Value in °
γ	Value in °
Volume	Value in Å ³
Z	Value
Density (calculated)	Value in Mg/m ³
Absorption coefficient	Value in mm ⁻¹
F(000)	Value
Crystal size	Value in mm ³
Theta range for data collection	Value in °
Index ranges	h, k, l values
Reflections collected	Value
Independent reflections	Value [R(int) = value]

Completeness to theta = x°	Value in %
Absorption correction	e.g., Multi-scan
Max. and min. transmission	Values
Refinement method	e.g., Full-matrix least-squares on F ²
Data / restraints / parameters	Values
Goodness-of-fit on F ²	Value
Final R indices [I>2sigma(I)]	R1 = value, wR2 = value
R indices (all data)	R1 = value, wR2 = value
Largest diff. peak and hole	Value in e.Å ⁻³

Table 2: Selected Bond Lengths and Angles for **3,5-Diiodo-1H-indazole**

Bond	Length (Å)	Angle	Degrees (°)
I(1)-C(3)	Value	N(1)-N(2)-C(7a)	Value
I(2)-C(5)	Value	N(2)-N(1)-C(3)	Value
N(1)-N(2)	Value	C(3a)-C(3)-N(1)	Value
N(1)-C(3)	Value	C(4)-C(5)-C(6)	Value
C(4)-C(5)	Value	C(5)-C(6)-C(7)	Value
C(6)-C(7)	Value	C(6)-C(7)-C(7a)	Value

Experimental Protocols

The following sections detail the standard experimental procedures that would be employed for the synthesis, crystallization, and X-ray diffraction analysis of **3,5-diiodo-1H-indazole**.

Synthesis of 3,5-Diiodo-1H-indazole

The synthesis of **3,5-diiodo-1H-indazole** would likely proceed via the iodination of a suitable indazole precursor. A general procedure is outlined below:

- Starting Material: 1H-indazole or a protected derivative.
- Reagents: A suitable iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) would be used.
- Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically employed.
- Procedure:
 - The starting indazole is dissolved in the chosen solvent.
 - The iodinating agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
 - The reaction mixture is stirred for a specified period until completion, monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
 - The crude product is purified by column chromatography or recrystallization to yield pure **3,5-diiodo-1H-indazole**.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods.

- Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify conditions where **3,5-diiodo-1H-indazole** has moderate solubility.
- Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.
- Vapor Diffusion:

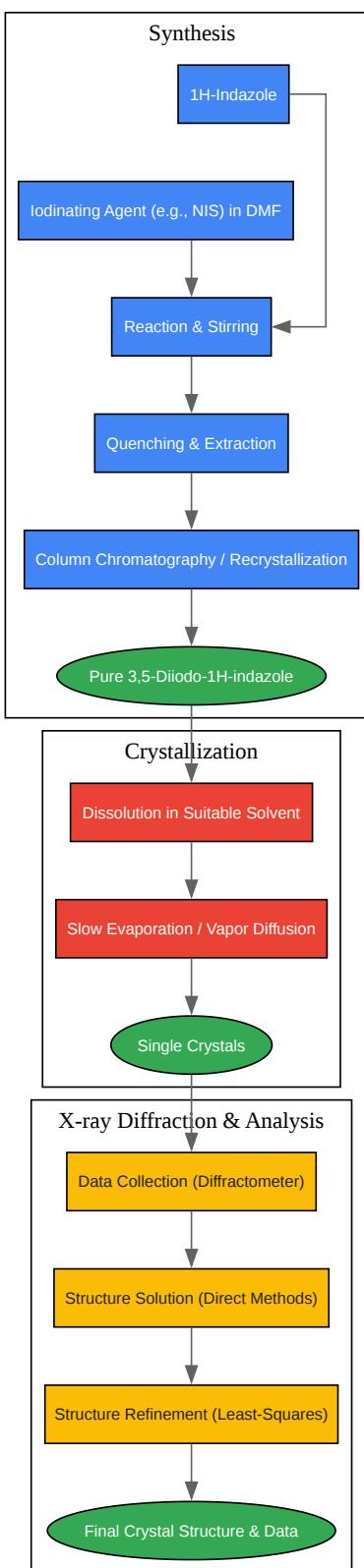
- Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant.
- Sitting Drop: A drop of the concentrated solution is mixed with a precipitant solution and placed on a bridge in a sealed chamber containing a larger volume of the precipitant solution. Over time, the solvent from the drop diffuses into the reservoir, leading to supersaturation and crystal growth.

X-ray Data Collection and Structure Determination

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
- Structure Solution and Refinement:
 - The collected diffraction data are processed to determine the unit cell parameters and space group.
 - The crystal structure is solved using direct methods or Patterson methods.
 - The structural model is refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The logical flow of the experimental process, from synthesis to final data analysis, is a critical aspect of crystallographic studies.



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Caption: Experimental workflow for the synthesis and crystallographic analysis.

In the absence of specific signaling pathway information for **3,5-diiodo-1H-indazole**, a diagram illustrating such a pathway cannot be provided. Should future research elucidate its biological activity, a corresponding signaling pathway diagram would be a valuable addition to this guide.

This document serves as a comprehensive template for the reporting of the X-ray crystal structure of **3,5-diiodo-1H-indazole**. The scientific community awaits the successful crystallization and structural determination of this compound to populate this framework with definitive experimental data.

- To cite this document: BenchChem. [X-ray Crystal Structure of 3,5-Diiodo-1H-indazole: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1322336#x-ray-crystal-structure-of-3-5-diiodo-1h-indazole\]](https://www.benchchem.com/product/b1322336#x-ray-crystal-structure-of-3-5-diiodo-1h-indazole)

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